molecular formula C16H14FN3O2 B3374281 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018127-53-1

1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3374281
CAS RN: 1018127-53-1
M. Wt: 299.3 g/mol
InChI Key: CUZVNHFDNLNDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are known to exhibit important biological properties, including antileishmanial activity, antimicrobial activity, and antiproliferative activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[3,4-b]quinolinones, which are structurally similar, can be synthesized using a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .

Mechanism of Action

The exact mechanism of action of 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is not fully understood, but it is believed to modulate the activity of certain receptors in the central nervous system. It has been found to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been found to bind to the sigma-1 receptor, which is involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including improving cognitive function and memory, reducing anxiety and depression, and reducing pain perception. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in lab experiments is its high affinity and selectivity towards certain receptors, which allows for more precise targeting and manipulation of these receptors. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Scientific Research Applications

1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to exhibit high affinity and selectivity towards certain receptors in the central nervous system, including the alpha-7 nicotinic acetylcholine receptor and the sigma-1 receptor.

properties

IUPAC Name

1-(4-fluorophenyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-9(2)14-7-12(16(21)22)13-8-18-20(15(13)19-14)11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZVNHFDNLNDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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